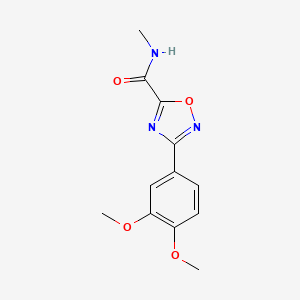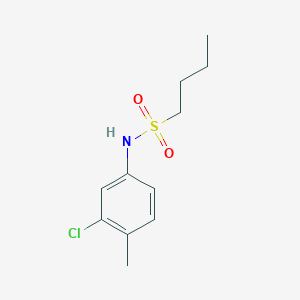![molecular formula C21H25NO5 B5400691 isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)
isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate, also known as IBAFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
作用机制
The mechanism of action of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate is not yet fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. One proposed mechanism is through the inhibition of the Akt/mTOR signaling pathway, which is known to regulate cell growth and proliferation. isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of inflammatory and neuroprotective pathways. Additionally, isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of using isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate in lab experiments is its high potency and selectivity towards cancer cells. Additionally, its low toxicity in normal cells makes it a safer alternative to traditional chemotherapy drugs. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may limit its clinical translation.
未来方向
There are several future directions for isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate research, including the investigation of its pharmacokinetics and pharmacodynamics, development of more efficient synthesis methods, and exploration of its potential use in combination therapy with other cancer drugs. Additionally, further studies on its anti-inflammatory and neuroprotective properties may provide new insights into its potential use in the treatment of various diseases.
合成方法
Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate is synthesized through a multi-step process, starting with the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-furylacrylic acid and isopropylamine to yield isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate. The purity and yield of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate can be improved through various purification methods, such as recrystallization and column chromatography.
科学研究应用
Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been investigated for its anti-inflammatory and neuroprotective properties, suggesting its potential use in the treatment of various inflammatory and neurodegenerative diseases.
属性
IUPAC Name |
propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-5-12-25-17-10-8-16(9-11-17)20(23)22-19(21(24)27-15(2)3)14-18-7-6-13-26-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,22,23)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRITXPQKSOZLY-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclopent-2-en-1-ylacetyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5400614.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5400624.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5400627.png)
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)

![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![2-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5400668.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylamino)propyl]acetamide hydrochloride](/img/structure/B5400675.png)
![N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5400676.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400684.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5400685.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyrazin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5400702.png)